molecular formula C22H18N6O B287749 5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287749
M. Wt: 382.4 g/mol
InChI Key: VQPBSPCZMFYASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile, also known as AMPP, is a novel compound that has gained significant attention in the field of drug discovery. This compound is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and survival. This makes it a potential candidate for the development of targeted therapies for cancer. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis. Furthermore, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile inhibits the activity of a specific protein kinase, which is involved in the regulation of cell growth and survival. This protein kinase is overexpressed in many types of cancer cells, making it a potential target for cancer therapy. By inhibiting the activity of this protein kinase, this compound can induce cell death in cancer cells while sparing normal cells. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and survival. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These effects make this compound a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes. Additionally, this compound has been optimized for high purity and yield, making it suitable for further research and development. However, there are also limitations to using this compound in lab experiments. It may have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One potential direction is the development of targeted therapies for cancer. By inhibiting the activity of a specific protein kinase, this compound can induce cell death in cancer cells while sparing normal cells. Additionally, this compound has potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. Furthermore, future research can focus on optimizing the synthesis of this compound to improve its purity and yield, making it more accessible for research and development. Overall, the potential applications of this compound make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the preparation of 2-phenyl-4-pyrimidinamine, which is then reacted with 4-methylphenoxyacetic acid to form the intermediate compound. This intermediate is then treated with 3-methyl-1H-pyrazole-4-carbonitrile to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research and development.

properties

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C22H18N6O/c1-14-8-10-17(11-9-14)29-20-12-19(28-21(24)18(13-23)15(2)27-28)25-22(26-20)16-6-4-3-5-7-16/h3-12H,24H2,1-2H3

InChI Key

VQPBSPCZMFYASG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4

Origin of Product

United States

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